molecular formula C20H18ClN3O6S2 B2477691 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 899724-88-0

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2477691
CAS No.: 899724-88-0
M. Wt: 495.95
InChI Key: OHKVXYJOOWROIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a dihydropyrimidinone core substituted with sulfonyl and sulfanyl groups. The 3-chloro-4-methoxyphenyl sulfonyl moiety at position 5 and the 4-methoxyphenyl acetamide group at position 2 contribute to its unique electronic and steric properties. Such derivatives are often synthesized via coupling reactions involving diazonium salts or nucleophilic substitutions, as exemplified in related methodologies .

Properties

CAS No.

899724-88-0

Molecular Formula

C20H18ClN3O6S2

Molecular Weight

495.95

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O6S2/c1-29-13-5-3-12(4-6-13)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-7-8-16(30-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

OHKVXYJOOWROIU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule characterized by multiple functional groups, including a sulfonyl group, a pyrimidinone ring, a sulfanyl group, and an acetamide group. Its molecular formula is C20H18ClN3O5S2C_{20}H_{18}ClN_{3}O_{5}S_{2} with a molecular weight of approximately 479.95 g/mol. This structural complexity suggests potential applications in medicinal chemistry due to its diverse chemical properties and reactivity profiles.

The biological activity of this compound is closely linked to its structural components. The presence of functional groups such as sulfonyl and sulfanyl allows for various interactions with biological targets, including enzymes and receptors. The sulfonyl moiety is particularly noted for its ability to form covalent bonds with target proteins, which can modulate their activity significantly.

Similar compounds have been studied for their potential in inhibiting cancer progression and inflammatory pathways. For instance, compounds featuring pyrimidinone rings often exhibit significant pharmacological properties due to their ability to interact with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated moderate to strong antibacterial activity against various strains. For example, synthesized derivatives have shown effectiveness against Salmonella typhi and Bacillus subtilis, suggesting that the target compound may possess similar antimicrobial properties .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. It may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-{[5-(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(3-methylphenyl)acetamideContains bromobenzenesulfonyl instead of chlorobenzenesulfonylPotentially different bioactivity due to bromine substitution
2-{[5-(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(2-methylphenyl)acetamideFluorobenzenesulfonyl groupEnhanced lipophilicity compared to chlorine or bromine derivatives
2-{[5-(4-chlorophenyl)sulfonyl]-6-hydroxy-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(4-methylphenyl)acetamideHydroxypyrimidine instead of oxopyrimidineDifferent reactivity profile due to hydroxyl substitution

This table illustrates how variations in structural features can influence the biological activity and reactivity profiles of related compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Antibacterial Screening : A study evaluated various synthesized compounds for antibacterial activity against multiple strains. Results showed that certain derivatives had strong inhibitory effects against Bacillus subtilis, indicating potential therapeutic applications .
  • Enzyme Inhibition Studies : Another research effort highlighted the enzyme inhibitory activities of related compounds, demonstrating strong inhibition against AChE and urease. This suggests that the target compound could also exhibit similar enzyme modulation capabilities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Substituents Key Functional Groups Reported Bioactivity Reference
Target Compound Dihydropyrimidinone 3-Cl-4-OMe-C6H3-SO2; 4-OMe-C6H4-NHCO Sulfonyl, sulfanyl, acetamide Not explicitly reported (analogs show anticancer/antimicrobial) N/A
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Cyanoethanamide 4-OMe-C6H4-hydrazinylidene; sulfamoylphenyl Cyano, hydrazone, sulfonamide Antimicrobial (via structural inference)
N-[5-(4-Methoxyphenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) Oxadiazole-thiol 4-OMe-C6H4-pyridinyl; oxadiazole-sulfanyl Acetamide, oxadiazole Cytotoxic (IC50: 4.6 μM on PANC-1; 2.2 μM on HepG2)
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide Dihydropyrimidinone 4-Et-C6H4-SO2; 2,4-diOMe-C6H3-NHCO Sulfonyl, sulfanyl Not reported (structural analog)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-Cl-C6H4-NHCO; diaminopyrimidine Sulfanyl, chlorophenyl Anticancer (structural inference from pyrimidine analogs)

Physicochemical Properties

The dual methoxy groups (on both the sulfonyl and acetamide moieties) may increase lipophilicity, favoring membrane permeability relative to compounds like 13b, which contains a polar sulfamoyl group .

Bioactivity Trends

  • Anticancer Activity: The oxadiazole-thiol analog (6e) demonstrates potent cytotoxicity (IC50 <5 μM) against pancreatic and hepatic cancer cell lines, attributed to its oxadiazole core and sulfanyl linkage .
  • Antimicrobial Potential: Hydrazinylidene derivatives like 13b exhibit antimicrobial activity due to their ability to disrupt microbial membranes or enzymes . The sulfonyl and acetamide groups in the target compound may confer similar properties.

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, cyclization, and sulfanyl-acetamide coupling. Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency during sulfonylation .
  • Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) are critical for cyclization steps to form the dihydropyrimidinone core .
  • Temperature Control : Maintaining 60–80°C during sulfanyl group introduction minimizes side reactions like oxidation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; sulfonyl protons at δ 7.3–7.6 ppm) . 2D techniques (HSQC, HMBC) resolve overlapping signals in the pyrimidinone ring .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 525.08 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the sulfonyl group) .

Advanced: How can crystallography data inform the design of analogs with improved bioactivity?

Answer:
Crystal structures reveal:

  • Conformational Flexibility : The dihydropyrimidinone ring adopts a half-chair conformation, enabling targeted substitutions at C5 or C6 to modulate steric effects .
  • Intermolecular Interactions : Sulfonyl groups form hydrogen bonds with protein residues (e.g., in kinase binding pockets). Modulating these groups (e.g., replacing methoxy with ethoxy) may enhance affinity .
  • Torsion Angles : The acetamide linker’s torsion angle (e.g., C–S–C–O ~110°) influences solubility. Introducing hydrophilic substituents here improves pharmacokinetics .

Advanced: How should researchers resolve contradictions in reported biological activity data for similar analogs?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying ATP concentrations in kinase inhibition assays (e.g., 10 μM vs. 100 μM) alter IC₅₀ values. Standardize protocols using validated kits (e.g., ADP-Glo™) .
  • Cellular Context : Off-target effects in cancer cell lines (e.g., MCF-7 vs. HeLa) may reflect differential expression of efflux pumps. Pair in vitro assays with CRISPR-mediated gene silencing .
  • Metabolic Stability : Hepatic microsome studies (human vs. rodent) account for species-specific CYP450 metabolism. Use LC-MS/MS to quantify metabolite formation rates .

Advanced: What computational strategies support the prediction of this compound’s mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17). Prioritize poses with sulfonyl groups occupying the hydrophobic back pocket .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates sustained target engagement .
  • QSAR Modeling : Train models on pyrimidinone derivatives (IC₅₀ vs. logP, polar surface area) to predict cytotoxicity thresholds (R² >0.85 required) .

Advanced: How can researchers address challenges in scaling up synthesis without compromising purity?

Answer:

  • Flow Chemistry : Continuous-flow reactors (e.g., Corning AFR) enhance heat/mass transfer during exothermic steps (e.g., sulfonylation), reducing byproducts .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress; adjust reagent feed rates in real time .
  • Design of Experiments (DoE) : Use factorial designs (e.g., 3²) to optimize parameters (temperature, stoichiometry) for >90% yield at 100 g scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.